molecular formula C18H28N2O2 B1529506 (2S,5S)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester CAS No. 1932399-62-6

(2S,5S)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester

Cat. No. B1529506
CAS RN: 1932399-62-6
M. Wt: 304.4 g/mol
InChI Key: XKSYUMRCBPYFNT-GJZGRUSLSA-N
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Description

(2S,5S)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester (hereafter referred to as BDPTBE) is an important chemical compound used in a variety of scientific research applications. It is a type of piperazine carboxylic acid ester, which is a chemical compound containing both a carboxylic acid group and an ester group. BDPTBE has a wide range of uses, from drug development and medical research to industrial applications.

Scientific Research Applications

Organic Synthesis

This compound serves as a chiral auxiliary and organocatalyst in organic synthesis. Its stereochemistry is crucial for inducing chirality in asymmetric synthesis, which is fundamental in producing enantiomerically pure pharmaceuticals. It can be used in reactions such as Friedel-Crafts and Mukaiyama-Michael to yield chiral molecules with high enantioselectivity .

Medicinal Chemistry

In medicinal chemistry, this compound’s tert-butyl ester group is often used as a protecting group for carboxylic acids. This is particularly useful in peptide synthesis, where protecting groups are essential to prevent unwanted side reactions and to allow for the sequential addition of amino acids .

Material Science

The tert-butyl ester moiety can be involved in the modification of materials, imparting properties like increased hydrophobicity or resistance to degradation . This can be beneficial in creating specialized coatings or additives for polymers that require specific performance characteristics .

Catalysis

As a chiral organocatalyst , it can facilitate a variety of chemical transformations, including those that form carbon-carbon or carbon-heteroatom bonds. This is particularly valuable in the development of new catalytic processes that are more environmentally friendly and cost-effective .

Environmental Chemistry

In environmental chemistry, this compound could be explored for its potential in biodegradation studies . The tert-butyl group’s unique reactivity might offer insights into degradation pathways of complex organic molecules in the environment .

Analytical Chemistry

In analytical chemistry, the compound can be used as a reference standard or calibration material due to its well-defined structure and properties. This is crucial for methods like chromatography or mass spectrometry, where accurate measurements are essential .

Pharmaceutical Formulation

The tert-butyl ester group is often used in prodrug formulations to improve the solubility or bioavailability of therapeutic agents. By modifying the drug’s hydrophobicity, it can enhance absorption and distribution within the body .

Biochemistry

Lastly, in biochemistry, the compound could be used to study enzyme-substrate interactions , especially those involving esterases or peptidases. Understanding these interactions is key to designing inhibitors or activators of enzymes for therapeutic purposes .

properties

IUPAC Name

tert-butyl (2S,5S)-4-benzyl-2,5-dimethylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-14-12-20(17(21)22-18(3,4)5)15(2)11-19(14)13-16-9-7-6-8-10-16/h6-10,14-15H,11-13H2,1-5H3/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSYUMRCBPYFNT-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CN1C(=O)OC(C)(C)C)C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN([C@H](CN1C(=O)OC(C)(C)C)C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,5S)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S,5S)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester

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